
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is a chemical compound with the molecular formula C14H11Cl2O2P It is an ester derivative of phosphinic acid, where the hydrogen atoms of the phosphinic acid are replaced by diphenyl and 2,2-dichlorovinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester can be synthesized through the esterification of diphenylphosphinic acid with 2,2-dichlorovinyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is usually purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols and phosphinic acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides and chlorinated by-products.
Reduction: Diphenylphosphinic acid and 2,2-dichlorovinyl alcohol.
Substitution: Various phosphinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphine oxides and other phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus-containing esters in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release diphenylphosphinic acid and 2,2-dichlorovinyl alcohol, which may interact with specific proteins or cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid, diphenyl ester: Similar structure but lacks the 2,2-dichlorovinyl group.
Phosphonic acid, diphenyl ester: Contains an additional oxygen atom compared to phosphinic acid derivatives.
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound with different alkyl groups.
Uniqueness
Phosphinic acid, diphenyl-, 2,2-dichlorovinyl ester is unique due to the presence of the 2,2-dichlorovinyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Properties
CAS No. |
95028-66-3 |
|---|---|
Molecular Formula |
C14H11Cl2O2P |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
[2,2-dichloroethenoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H11Cl2O2P/c15-14(16)11-18-19(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XRNIDHMIQWLGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


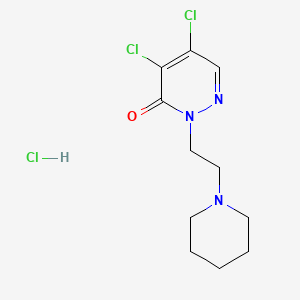
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
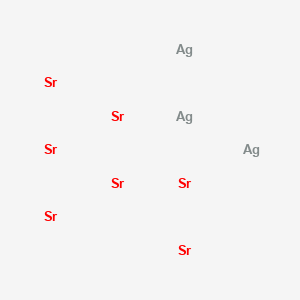
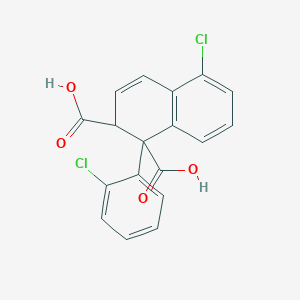
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
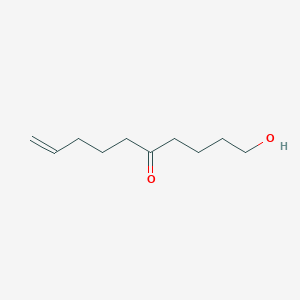
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
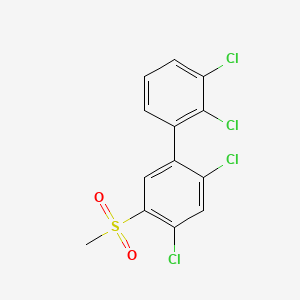
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
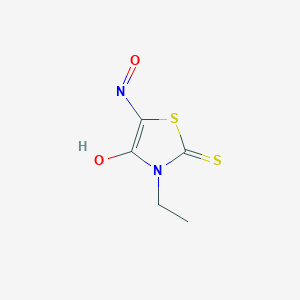
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)

